4-Chloro-6-(4-methoxyphenoxy)pyrimidine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine typically involves the reaction between 4-methoxyphenol and chloroacetyl chloride to produce 2-chloro-4-methoxyacetophenone. This intermediate is then reacted with urea and ammonium carbonate to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and methanol.

Industrial Production Methods: While specific industrial production methods for 4-Chloro-6-

Actividad Biológica

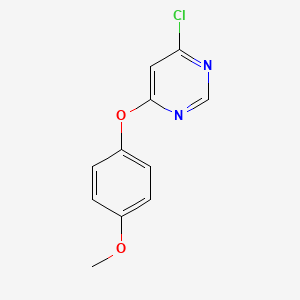

4-Chloro-6-(4-methoxyphenoxy)pyrimidine is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a chlorine atom and a 4-methoxyphenoxy group. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C₁₁H₉ClN₂O₂

- Molecular Weight : 232.65 g/mol

- Structure : The compound features a pyrimidine ring with a chlorine atom at the 4-position and a 4-methoxyphenoxy group at the 6-position.

Biological Activity Overview

The biological activity of this compound is primarily related to its role as an intermediate in the synthesis of various derivatives that exhibit significant pharmacological effects. Notably, derivatives of this compound have been investigated for their potential in treating metabolic disorders, including diabetes, and for their anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of pyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines, including:

- LoVo colon adenocarcinoma

- MCF-7 breast cancer

- A549 lung cancer

A study reported that certain pyrimidine derivatives demonstrated significant cytotoxic effects against these cell lines, showing inhibition of cell growth and induction of apoptosis at specific concentrations. For example, a derivative exhibited over 70% apoptotic cell death at concentrations between 5 and 10 µM, surpassing the efficacy of standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

In addition to anticancer properties, some pyrimidine derivatives have shown promising anti-inflammatory effects. A review indicated that certain compounds with structural similarities demonstrated inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for these compounds were reported to be comparable to celecoxib, a well-known anti-inflammatory drug .

The mechanisms through which this compound and its derivatives exert their biological effects are not fully elucidated but may involve:

- Modulation of PPARs : Some studies suggest that derivatives interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis.

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a significant mechanism for anticancer agents. The compounds may activate apoptotic pathways leading to programmed cell death .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-6-methoxypyrimidine | Methoxy group at the 6-position | Lacks phenoxy substitution; less complex |

| 2-Chloro-4-(4-methoxyphenoxy)pyrimidine | Chlorine at the 2-position | Different position of chlorine; varied activity |

| Lobeglitazone | Contains thiazolidinedione moiety | Specifically designed for diabetes treatment |

This table illustrates how variations in structure can influence biological properties and therapeutic applications.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrimidine derivatives:

- Study on Anticancer Properties : A hybrid compound combining pyrimidine with hydrazone moieties was synthesized and tested against multiple cancer cell lines. Results showed significant cytotoxicity and apoptosis induction .

- Anti-inflammatory Evaluation : In vivo assays demonstrated that certain pyrimidine derivatives significantly reduced inflammation markers in animal models, indicating their potential as anti-inflammatory agents .

Propiedades

IUPAC Name |

4-chloro-6-(4-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-11-6-10(12)13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERJZLPVPNPWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469823 | |

| Record name | 4-chloro-6-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607723-54-6 | |

| Record name | 4-chloro-6-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.